molecular formula C8H9F4NSi B12571120 2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine CAS No. 259675-77-9

2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine

Cat. No.: B12571120
CAS No.: 259675-77-9
M. Wt: 223.24 g/mol
InChI Key: YAUDDVSQCCNUCB-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine is a fluorinated pyridine derivative with the molecular formula C8H9F4NSi. This compound is characterized by the presence of four fluorine atoms and a trimethylsilyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine typically involves the reaction of a fluorinated pyridine derivative with a trimethylsilyl reagent. One common method is the reaction of 2,3,4,6-tetrafluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .

Scientific Research Applications

2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new materials and pharmaceuticals.

    Biology: Fluorinated pyridine derivatives are often used in the design of enzyme inhibitors and other biologically active molecules.

    Medicine: The compound’s derivatives can be explored for potential therapeutic applications, including as antiviral or anticancer agents.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine exerts its effects depends on the specific reaction or application. In substitution reactions, the electron-withdrawing fluorine atoms activate the pyridine ring towards nucleophilic attack. In coupling reactions, the trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine is unique due to the presence of both fluorine atoms and a trimethylsilyl group. This combination enhances its reactivity and makes it a versatile building block for various chemical transformations .

Properties

CAS No.

259675-77-9

Molecular Formula

C8H9F4NSi

Molecular Weight

223.24 g/mol

IUPAC Name

trimethyl-(2,4,5,6-tetrafluoropyridin-3-yl)silane

InChI

InChI=1S/C8H9F4NSi/c1-14(2,3)6-4(9)5(10)7(11)13-8(6)12/h1-3H3

InChI Key

YAUDDVSQCCNUCB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C(=C1F)F)F)F

Origin of Product

United States

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